Direct Antioxidant Activity: 5-Hydroxybenzimidazole vs. Unsubstituted and 2-Alkyl Benzimidazoles
5-Hydroxybenzimidazole exhibits direct antioxidant activity, in contrast to unsubstituted benzimidazole and its 2-alkyl derivatives (2-methyl, 2-ethyl, 2-nonyl), which show no direct antioxidant activity [1]. In squalene autoxidation assays under 1 atm oxygen at 60°C, 5-hydroxybenzimidazole at 0.1% concentration demonstrated effective antioxidant function, whereas benzimidazole and 2-alkyl derivatives functioned only as weak retarders of metal-catalyzed autoxidations with no direct antioxidant capacity [1].
| Evidence Dimension | Antioxidant activity in squalene autoxidation model |
|---|---|
| Target Compound Data | Direct antioxidant activity: effective inhibition of autoxidation; 5-hydroxy-2-methylbenzimidazole also effective |
| Comparator Or Baseline | Benzimidazole, 2-methylbenzimidazole, 2-ethylbenzimidazole, 2-nonylbenzimidazole: no direct antioxidant activity; function only as retarders of metal-catalyzed autoxidations |
| Quantified Difference | Qualitative difference: active (5-hydroxy derivatives) vs. inactive (unsubstituted and 2-alkyl derivatives) for direct antioxidant function |
| Conditions | Squalene substrate, 60°C, 1 atm oxygen pressure, 0.1% compound concentration (unless otherwise stated); end point: time to 1% w/w oxygen uptake |
Why This Matters
Researchers investigating oxidative stress mechanisms or developing antioxidant formulations must select 5-hydroxybenzimidazole specifically, as generic benzimidazole analogs lack the requisite direct antioxidant activity.
- [1] Cole ER, Crank G, Salam-Sheikh A. Antioxidant Properties of Benzimidazoles. Communications. Department of Applied Organic Chemistry, University of New South Wales, Kensington, Australia. View Source
